(E)-1-(2-(3,5-dichlorophenyl)morpholino)-3-phenylprop-2-en-1-one
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Description
(E)-1-(2-(3,5-dichlorophenyl)morpholino)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H17Cl2NO2 and its molecular weight is 362.25. The purity is usually 95%.
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Biological Activity
(E)-1-(2-(3,5-dichlorophenyl)morpholino)-3-phenylprop-2-en-1-one, also known by its CAS number 1421587-16-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Property | Value |
---|---|
Molecular Formula | C19H17Cl2NO2 |
Molecular Weight | 362.25 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exert its effects by:
- Inhibiting Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulating Receptor Activity : The compound can bind to various receptors, potentially influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:
- Jurkat Cells : The compound showed cytotoxic effects comparable to standard chemotherapy agents like doxorubicin, with IC50 values indicating potent growth inhibition .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antimicrobial agents .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated:
- Cell Lines Tested : HT29 (colon cancer), Jurkat (T-cell leukemia).
- Findings : The compound exhibited IC50 values below those of conventional treatments, suggesting enhanced potency against these cell types .
Study 2: Mechanistic Insights
Another study focused on understanding the mechanism of action through molecular docking simulations. The findings revealed:
Properties
IUPAC Name |
(E)-1-[2-(3,5-dichlorophenyl)morpholin-4-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c20-16-10-15(11-17(21)12-16)18-13-22(8-9-24-18)19(23)7-6-14-4-2-1-3-5-14/h1-7,10-12,18H,8-9,13H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEAPIYISGGKED-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.